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Compound of Interest

Compound Name: 1-Fluoro-3-nitrobenzene

Cat. No.: B1663965

An In-depth Technical Guide to 1-Fluoro-3-
nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties,
experimental protocols, and key reactivity of 1-fluoro-3-nitrobenzene. The information is
intended to support laboratory research, chemical synthesis, and drug development activities
by providing detailed, actionable data and methodologies.

Core Chemical and Physical Properties

1-Fluoro-3-nitrobenzene, also known as m-fluoronitrobenzene, is a key aromatic intermediate
characterized by the presence of electron-withdrawing fluorine and nitro groups on a benzene
ring. These substituents significantly influence its reactivity, making it a valuable precursor in
organic synthesis.

Compound Ildentification
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Identifier Value
IUPAC Name 1-fluoro-3-nitrobenzene
CAS Number 402-67-5[1][2][3]

Molecular Formula

CeHaFNO2[1][2][3]

Molecular Weight 141.10 g/mol [1][4]
inChi InChI=1S/C6H4FNO2/c7-5-2-1-3-6(4-
n
5)8(9)10/h1-4H[4]
InChlKey WMASLRCNNKMRFP-UHFFFAQY SA-N[1]

Canonical SMILES

C1=CC(=CC(=C1)F)--INVALID-LINK--[O-][4]

Synonyms

m-Fluoronitrobenzene, m-Nitrofluorobenzene, 3-

Fluoronitrobenzene[4][5]

Physical and Chemical Properties

The physical and chemical properties of 1-fluoro-3-nitrobenzene are summarized in the table

below.
Property Value
Appearance Pale yellow to green-yellow liquid or solid[1]
Melting Point 1.7°Cto4°C
Boiling Point 205 °CJ[1]
Density 1.325 g/mL at 25 °C[1]

Refractive Index (n20/D)

1.525[1]

Solubility

Soluble in DMSO, ethanol, and acetone.

Sparingly soluble in water.[4]

LogP (Octanol/Water)

1.9

Flash Point

76 °C (168.8 °F)[1]
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Spectroscopic Data Analysis

Spectroscopic analysis is critical for the identification and characterization of 1-fluoro-3-
nitrobenzene.

Mass Spectrometry

The electron ionization (ElI) mass spectrum of 1-fluoro-3-nitrobenzene shows a molecular ion
peak (M+) at m/z 141, corresponding to its molecular weight.[4][5] Key fragmentation patterns
include the loss of the nitro group (-NOz, 46 amu) and subsequent fragmentation of the
aromatic ring.

m/z Relative Intensity Proposed Fragment
141 47% [CeHaFNO2]* (Molecular lon)
95 100% [CeHaF]* (Loss of NOz)
[CsH2F]* or [CeH3]* (Loss of
75 78%
C2H:2 from [CeH4F]*)
30 26% [NOJ*

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the
carbon-hydrogen framework.

e 1H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region
(approx. 7.4-8.4 ppm), corresponding to the four protons on the benzene ring. The electron-
withdrawing effects of the fluorine and nitro groups will cause these protons to be
deshielded. The signals will exhibit complex splitting patterns due to both proton-proton (H-
H) and proton-fluorine (H-F) coupling.

e 13C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic
carbons. The carbon attached to the fluorine (C-F) will show a large coupling constant
(XJCF), and its chemical shift will be significantly affected by the fluorine's high
electronegativity. The carbon attached to the nitro group (C-NO2) will also be deshielded.
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The expected chemical shift ranges for aromatic carbons are typically between 110-170

ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 1-fluoro-3-nitrobenzene displays characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm~—?)

Intensity

Functional Group

Assignment
~3100-3000 Medium Aromatic C-H Stretch
~1600, ~1475 Medium-Strong Aromatic C=C Ring Stretch

Asymmetric & Symmetric NO2
~1530, ~1350 Strong

Stretch
~1250 Strong C-F Stretch

) Aromatic C-H Out-of-Plane

~900-675 Medium-Strong

Bending

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of 1-

fluoro-3-nitrobenzene. These protocols are representative and may require optimization

based on laboratory conditions and available equipment.

Synthesis via Nitration of Fluorobenzene

One common method for preparing 1-fluoro-3-nitrobenzene is the electrophilic aromatic

substitution of fluorobenzene using a nitrating mixture. Fluorine is an ortho-, para-directing

group; however, the meta-isomer is also formed and can be separated.

Materials:

e Fluorobenzene

e Concentrated Nitric Acid (HNO3)
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e Concentrated Sulfuric Acid (H2S0Oa4)

* Ice bath

» Round-bottom flask with a condenser

e Separatory funnel

e Sodium bicarbonate (NaHCO3) solution (5%)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)
« Distillation apparatus

Procedure:

e Preparation of Nitrating Mixture: In a round-bottom flask, carefully add a calculated amount
of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring,
add an equimolar amount of concentrated nitric acid, ensuring the temperature remains
below 10-15 °C.

 Nitration Reaction: To the cooled nitrating mixture, add fluorobenzene dropwise from an
addition funnel over a period of 30-60 minutes. Maintain the reaction temperature below 50-
55 °C using the ice bath to control the exothermic reaction.

» Reaction Completion: After the addition is complete, allow the mixture to stir at room
temperature for an additional 1-2 hours to ensure the reaction goes to completion. The
mixture may be gently heated to 60 °C for about 45 minutes if required.[6]

o Work-up: Carefully pour the reaction mixture over a large volume of crushed ice and water.
This will guench the reaction and precipitate the crude product.

o Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable
organic solvent (e.qg., dichloromethane or diethyl ether). Collect the organic layer.

» Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to
neutralize residual acid), and finally with brine.
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» Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary
evaporator.

Purification by Fractional Distillation

The crude product from the synthesis contains a mixture of isomers (ortho-, meta-, and para-
fluoronitrobenzene) and unreacted starting materials. Fractional distillation is an effective
method for purification.

Procedure:
o Set up a fractional distillation apparatus with a Vigreux or packed column.
o Place the crude product in the distillation flask.

» Heat the flask gently. Collect the fractions based on their boiling points. The boiling point of
1-fluoro-3-nitrobenzene is approximately 205 °C.[1]

» Monitor the purity of the collected fractions using analytical techniques such as Gas
Chromatography (GC) or Thin Layer Chromatography (TLC).

Reactivity and Mechanisms

The primary reactivity of 1-fluoro-3-nitrobenzene is governed by the strong electron-
withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic
aromatic substitution (SnAr).

Nucleophilic Aromatic Substitution (SnAr)

In this mechanism, a nucleophile attacks the carbon atom bearing the fluorine, which acts as a
leaving group. The reaction proceeds through a resonance-stabilized carbanion intermediate
known as a Meisenheimer complex. The presence of the nitro group, particularly at the meta
position, helps to stabilize the negative charge developed during the formation of this
intermediate, thereby facilitating the reaction.
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Caption: Workflow of the Nucleophilic Aromatic Substitution (SnAr) mechanism.

Safety and Handling

1-Fluoro-3-nitrobenzene is a hazardous substance and must be handled with appropriate
safety precautions.

o Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[4] It may cause damage to
organs through prolonged or repeated exposure.

e Irritation: Causes skin and eye irritation.

« Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

o Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as
strong oxidizing agents. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information
before handling this compound.

Logical Relationships and Workflows
General Synthesis and Purification Workflow

The overall process from starting materials to a pure product involves a series of sequential
steps, as illustrated in the following diagram.
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Caption: General experimental workflow for synthesis and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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